bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione: is an organic compound characterized by the presence of two thiophene rings substituted with trifluoromethyl groups at the 5-position, connected via an ethane-1,2-dione bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione typically involves the reaction of 5-(trifluoromethyl)thiophene-3-carboxylic acid with suitable reagents to form the desired dione. One common method involves the use of a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. For example, its ability to undergo oxidation and reduction reactions can modulate its electronic properties, making it suitable for use in electronic devices .
Comparison with Similar Compounds
1,2-bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: Similar structure but with methyl groups instead of trifluoromethyl groups.
3,5-bis(trifluoromethyl)styrene: Contains trifluoromethyl groups but with a styrene backbone instead of thiophene.
Uniqueness: Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione is unique due to the presence of both trifluoromethyl groups and thiophene rings, which confer distinct electronic and steric properties. These features make it particularly valuable in the development of advanced materials and potential therapeutic agents .
Properties
CAS No. |
2624137-63-7 |
---|---|
Molecular Formula |
C12H4F6O2S2 |
Molecular Weight |
358.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.